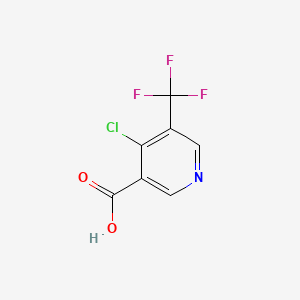

4-Chloro-5-(trifluoromethyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-5-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative. This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the nicotinic acid ring. The molecular formula is C7H3ClF3NO2, and it has a molecular weight of 225.55 g/mol

Vorbereitungsmethoden

The synthesis of 4-Chloro-5-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis reactions. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The process involves the following steps :

Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether to form an intermediate.

Cyclization: The intermediate undergoes cyclization with 3-amino acrylonitrile.

Hydrolysis: The cyclized product is then hydrolyzed to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-(trifluoromethyl)nicotinic acid has several scientific research applications:

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is used in the synthesis of materials with specific electronic properties, leveraging the unique characteristics of the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-(trifluoromethyl)nicotinic acid depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets . In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other trifluoromethyl-substituted nicotinic acids and pyridines, such as 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-(trifluoromethyl)nicotinic acid . Compared to these compounds, 4-Chloro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Biologische Aktivität

4-Chloro-5-(trifluoromethyl)nicotinic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a nicotinic acid structure. These modifications significantly influence its chemical reactivity and biological interactions.

The biological effects of this compound are primarily mediated through its role as a precursor in the synthesis of various biologically active compounds. It is known to interact with several enzymes and proteins, influencing cellular processes such as:

- Cell Signaling Pathways : The compound can modulate signaling pathways that are critical for cell survival and proliferation.

- Gene Expression : It may affect the expression of genes involved in metabolic pathways and cellular responses.

- Enzyme Inhibition : It acts as an inhibitor of HCV NS5B polymerase, showcasing its antiviral potential.

Biochemical Pathways

This compound participates in several biochemical pathways, including:

- Synthesis of Pyridine Carboxamides : It serves as a building block for synthesizing pyridine carboxamides, which exhibit significant biological activity against various targets.

- Metabolic Interactions : The trifluoromethyl group enhances metabolic stability, making it a valuable component in drug design .

Pharmacokinetics

This compound is soluble in organic solvents like DMSO and methanol, which facilitates its use in laboratory experiments. Its pharmacokinetic profile remains under investigation, but studies indicate that its stability can be affected by environmental factors such as temperature.

Biological Activity

The biological activity of this compound has been explored through various studies:

In Vitro Studies

In vitro experiments have demonstrated that this compound can influence cell viability and apoptosis in cancer cell lines. The specific effects vary with concentration and exposure duration.

In Vivo Studies

Animal models have shown that different dosages can lead to varying biological responses. For instance, higher doses may enhance therapeutic effects but also increase toxicity.

Case Studies

- Antiviral Activity : Research indicated that this compound derivatives exhibited potent inhibition of HCV replication in vitro.

- Cancer Research : Studies have suggested that compounds derived from this nicotinic acid can inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-substituted nicotinic acids. The presence of the trifluoromethyl group often correlates with enhanced biological potency due to improved lipophilicity and metabolic stability.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, anticancer |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Structure | Moderate antiviral |

| 4-Fluoro-nicotinic acid | Structure | Lower potency |

Eigenschaften

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGYKVXUPVYMSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.